rac-methyl(4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
Description
This compound features a bicyclic octahydropyrano[2,3-c]pyrrole core, with a benzyl substituent at position 6 and a methyl ester at position 7a. The ester group and benzyl substituent likely influence its solubility, stability, and reactivity compared to analogs.
Properties
IUPAC Name |
methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODNUZREMBJREV-ZBFHGGJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CN(C[C@H]1CCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine under mild conditions using a catalytic amount of iron (III) chloride . The resulting intermediate can then be further functionalized to introduce the benzyl and methyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. . The reaction conditions are carefully controlled to maintain the stereochemistry of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
rac-methyl(4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl(4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and enzyme functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Modified Ester Groups
- rac-tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate: This analog replaces the methyl ester with a tert-butyl carbamate and introduces a hydroxymethyl group at position 4a. The hydroxymethyl substituent adds polarity, which may alter solubility compared to the target compound’s benzyl group .
- The ethyl ester and cyano substituent suggest different electronic effects, possibly affecting reactivity in coupling reactions or binding interactions .
2.2 Core Heterocycle Variations
- (4aS,7S,7aR)-Nepetalactam Derivatives: These octahydrocyclopenta[c]pyran lactams lack the pyrano-pyrrole core but share saturated bicyclic frameworks. The lactam moiety introduces hydrogen-bonding capabilities, which could influence biological activity compared to the ester-containing target compound .
- Octahydro-pyrido[1,2-a]pyrazine Derivatives: Compounds like ((7R,9αS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol feature a pyridine-piperazine core. The absence of a fused pyran ring and presence of hydroxyl groups may reduce conformational rigidity and alter pharmacokinetic properties .
2.3 Substituent and Stereochemical Comparisons
- Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate :
This pyrrolo-pyridazine derivative shares a methyl ester but incorporates a dimethoxyphenyl group. The ketone and hydroxyl substituents increase polarity, contrasting with the hydrophobic benzyl group in the target compound. Such differences could impact membrane permeability or target selectivity . - Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride: Replacing the pyran oxygen with sulfur (thiopyrano) introduces electron-withdrawing effects and alters ring conformation. The sulfone group enhances acidity and solubility, diverging from the target compound’s ester-dominated properties .
Research Implications
The structural diversity among analogs highlights the importance of substituent choice and core heterocycles in tuning physicochemical and biological properties. For example:
- Benzyl vs. Hydroxymethyl : The benzyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, while hydroxymethyl analogs could improve aqueous solubility .
- Methyl Ester vs. tert-Butyl Carbamate : Methyl esters are more labile to hydrolysis, suggesting the target compound may act as a prodrug, whereas tert-butyl groups confer stability .
Biological Activity
The compound rac-methyl(4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate is a member of the pyrrole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.35 g/mol
- CAS Number : 2381384-81-0
Research indicates that compounds similar to this compound often interact with various biological targets including enzymes and receptors. Specifically, studies on pyrrole derivatives have shown their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines in Plasmodium species, which are responsible for malaria.
Antimicrobial Effects
Pyrrole-based compounds have demonstrated significant antimicrobial properties. In particular, this compound has been tested against various strains of bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Antimalarial Activity
A study focused on related pyrrole compounds found that they exhibit nanomolar potency against Plasmodium DHODH. The best-performing analogs showed effective inhibition of both P. falciparum and P. vivax, indicating potential as novel antimalarial agents .
Case Study 1: Dihydroorotate Dehydrogenase Inhibition
In a lead optimization study involving pyrrole derivatives, this compound was evaluated for its IC50 values against Plasmodium DHODH. The compound exhibited promising results with an IC50 in the low micromolar range compared to other derivatives that displayed higher values or inactivity .
Case Study 2: Selectivity and Toxicity Assessment
Further investigations into the selectivity of this compound revealed that it retains activity against Plasmodium enzymes while showing minimal inhibition of mammalian DHODH enzymes. This selectivity is crucial for reducing potential side effects in therapeutic applications .
Data Summary
| Compound ID | Structure | IC50 (μM) | EC50 (μM) | Target |
|---|---|---|---|---|
| DSM504 | structure | 21 (17–25) | nd | PfDHODH |
| DSM505 | structure | >100 | nd | PfDHODH |
| DSM558 | structure | 0.074 (0.059–0.092) | 0.23 (0.18–0.29) | PfDHODH |
| DSM537 | structure | 0.8 (0.68–0.94) | 0.16 (0.10–0.25) | PfDHODH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
